molecular formula C19H22ClN3O B2708450 1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea CAS No. 1797024-46-4

1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea

Cat. No.: B2708450
CAS No.: 1797024-46-4
M. Wt: 343.86
InChI Key: FXZBEXLMSBMNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The anticancer properties of urea derivatives, including compounds structurally related to 1-(4-Chlorobenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, have been investigated. 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxic effects on human adenocarcinoma cells in vitro, showing significant potential as anticancer agents. These derivatives displayed comparable or superior cytotoxicity to chlorambucil, a known anticancer drug, highlighting their relevance in cancer research (Gaudreault et al., 1988).

Crystal Structure Analysis

The crystal structure of compounds similar to 1-(4-Chlorobenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been elucidated, providing insights into their molecular configurations. For example, the urea fungicide compound's crystal structure revealed how its cyclopentyl ring adopts an envelope conformation, with the dihedral angles between the mean planes of the central cyclopentyl ring and the chlorobenzyl and phenyl rings indicating its three-dimensional arrangement. This structural analysis is critical for understanding the compound's interactions and potential applications in material science (Kang et al., 2015).

Synthetic Methodologies

Research has also focused on optimizing the synthesis of urea derivatives for applications in medicinal chemistry and drug development. A high yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for anticancer drugs, has been developed. This work emphasizes the importance of efficient synthetic routes for producing biologically active urea derivatives (Zhang et al., 2019).

Plant Biology and Cytokinin Activity

In the realm of plant biology, urea derivatives have been synthesized and tested for cytokinin activity, which is crucial for plant growth and development. Certain derivatives have shown high activity, with implications for agricultural science and the development of new plant growth regulators (Takahashi et al., 1978).

Material Science and Hydrogel Formation

Urea derivatives have been explored for their potential in material science, such as in the formation of hydrogels with tunable physical properties. This research contributes to the development of materials with specific applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-16-10-8-15(9-11-16)13-21-19(24)22-14-18-7-4-12-23(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZBEXLMSBMNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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